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Compound of Interest

Compound Name: Chloroform Isoamyl Alcohol

Cat. No.: B7800040

Application Notes and Protocols for CT-AB-Based
DNA Extraction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of high-quality genomic DNA
using the Cetyltrimethylammonium Bromide (CTAB) and Chloroform:Isoamyl Alcohol method.
This technique is particularly effective for isolating DNA from organisms with high
polysaccharide and polyphenol content, such as plants and fungi.

Introduction

The CTAB DNA extraction method is a widely used technique for purifying genomic DNA.
CTAB is a cationic detergent that facilitates the separation of polysaccharides and inactivates
polyphenols during the lysis step. The subsequent use of chloroform:isoamyl alcohol separates
proteins and other cellular debris from the DNA, which remains in the aqueous phase. This
protocol is adaptable for various tissue types and can be optimized to increase DNA yield and
purity.

Materials and Reagents
CTAB Extraction Buffer

The composition of the CTAB buffer can be adjusted based on the tissue type.[1]
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Component Concentration Purpose

Cell lysis, removal of

CTAB 2-4% (w/v) )

polysaccharides.[1]
Tris-HCI (pH 8.0) 100 mM Maintains pH.[1]

Helps remove proteins and
NacCl 14 M o o

aids in DNA precipitation.[1]

Chelates magnesium ions,
EDTA (pH 8.0) 20 mM o o

inhibiting DNase activity.[2]

' ' Binds and removes

Polyvinylpyrrolidone (PVP) 1-2% (W/v)

polyphenols.

Antioxidant, prevents oxidation
[B-mercaptoethanol 0.2-0.4% (viv)

of polyphenols.[3][4]

Note: B-mercaptoethanol should be added to the CTAB buffer immediately before use in a fume
hood.[5][6]

Other Reagents and Materials

e Chloroform:lsoamyl Alcohol (24:1 v/v)[5]

e Phenol:Chloroform:lsoamyl Alcohol (25:24:1 v/v/v) (Optional, for higher purity)

* |sopropanol (ice-cold)

» Ethanol (70%, ice-cold)

e RNase A (10 mg/mL)

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or molecular biology grade water
 Liquid Nitrogen[7]

 Sterile microcentrifuge tubes (1.5 mL or 2 mL)
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Mortar and pestle

Water bath or heat block

Microcentrifuge

Vortex mixer

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample types.[2]

Sample Preparation and Lysis

Weigh approximately 50-100 mg of fresh or frozen tissue.[1] For plant tissue, it is critical to
grind the sample to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[2]

[7]

Transfer the powdered tissue to a 2 mL microcentrifuge tube.
Add 1 mL of pre-warmed (60-65°C) CTAB extraction buffer.[1][2]
Vortex thoroughly to mix the sample with the buffer.

Incubate the mixture at 60-65°C for 30-60 minutes in a water bath, with gentle inversion
every 15 minutes.[1][2]

Chloroform:lsoamyl Alcohol Extraction

After incubation, cool the tubes to room temperature.
Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1).[2]
Mix by inverting the tubes for 5-10 minutes to form an emulsion.

Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature.[1][6] This will
separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle
interphase (with cellular debris), and a lower organic phase.[7]
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o Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding
the interphase.

For higher purity, a phenol:chloroform:isoamyl alcohol (25:24:1) extraction can be performed
prior to the chloroform:isoamyl alcohol step.

DNA Precipitation

» To the collected aqueous phase, add 0.7 volumes of ice-cold isopropanol.
e Mix gently by inversion until a white, stringy DNA precipitate becomes visible.[8]
e Incubate at -20°C for at least 30 minutes to overnight to increase DNA yield.[2]

o Pellet the DNA by centrifuging at 12,000-14,000 x g for 10-20 minutes at 4°C.[5]

DNA Washing and Resuspension

o Carefully decant the supernatant without disturbing the DNA pellet.

o Wash the pellet by adding 1 mL of ice-cold 70% ethanol. This step removes residual salts
and other impurities.

e Centrifuge at 12,000 x g for 5 minutes at 4°C.[2]

o Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it
can be difficult to dissolve.[9]

» Resuspend the DNA pellet in 30-100 pL of TE buffer or molecular biology grade water.[10]
Incubation at 55-65°C for 10 minutes can aid in dissolution.[11]

(Optional) RNase Treatment

 If RNA contamination is a concern, add RNase A to a final concentration of 10-20 pg/mL to
the resuspended DNA.

e Incubate at 37°C for 30-60 minutes.[3]
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Quantitative Data Summary

Step Parameter Value Unit

Sample Preparation Tissue Amount 50 - 100 mg

Lysis CTAB Buffer Volume 1 mL

Incubation
60 - 65 °C

Temperature

Incubation Time 30-60 minutes

) Chloroform:lsoamyl

Extraction 1 mL
Alcohol

Centrifugation Speed 12,000 - 14,000 Xg

Centrifugation Time 10-15 minutes

Precipitation Isopropanol Volume 0.7 volumes

Incubation
-20 °C

Temperature

Incubation Time 30 - overnight minutes

Centrifugation Speed 12,000 - 14,000 Xg

Centrifugation Time 10-20 minutes

Washing 70% Ethanol Volume 1 mL

Centrifugation Speed 12,000 Xg

Centrifugation Time 5 minutes

] TE Buffer/Water

Resuspension 30-100 ML

Volume
Experimental Workflow
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Sample Preparation

Start with Tissue Sample

Grind in Liquid Nitrogen

Add pre-warmed CTAB Buffer

Incubate at 60-65°C

Purification
\

Add Chloroform:lsoamyl Alcohol (24:1)

A4

Centrifuge (10-15 min)

A4

Transfer Aqueous Phase

DNA Pr(;':ipilalion

Add ice-cold Isopropanol

Incubate at -20°C

Centrifuge (10-20 min)

Washing & %iesuspension

Wash with 70% Ethanol

Centrifuge (5 min)

Air-dry Pellet

Resuspend in TE Buffer/Water

High-Quality Genomic DNA

Click to download full resolution via product page

Caption: Workflow of the CTAB-based DNA extraction method.
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Troubleshooting

Issue Possible Cause Solution

Ensure thorough grinding of
) ) the tissue; increase CTAB

Low DNA Yield Incomplete cell lysis. ) )
buffer volume or incubation
time.[2]

Work quickly, keep samples
DNA degradation. cold, and ensure EDTA s in

the lysis buffer.[2]

Inefficient DNA precipitation.

Use ice-cold isopropanol and
increase incubation time at
-20°C.[2]

Brown or Colorful Pellet

Polyphenol or polysaccharide

contamination.

Ensure PVP is included in the
CTAB buffer; perform an
additional chloroform

extraction.[12]

DNA is Difficult to Dissolve

Over-dried pellet.

Avoid complete drying of the
pellet; warm the TE buffer to
50-60°C to aid dissolution.[9]

Viscous Lysate

High concentration of

polysaccharides.

Use a higher concentration of
NaCl in the CTAB buffer or
perform a pre-wash with a
sorbitol buffer.[2]

For further troubleshooting, refer to specialized guides on optimizing CTAB-based protocols.

[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [detailed protocol for CTAB and chloroform isoamyl
alcohol method]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7800040#detailed-protocol-for-ctab-and-chloroform-
isoamyl-alcohol-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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